REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[CH:9]=1)=[O:6]>[Pd].C(OCC)(=O)C>[NH2:14][C:10]1[CH:9]=[C:8]([NH:7][C:5](=[O:6])[CH2:4][CH2:3][N:2]([CH3:17])[CH3:1])[CH:13]=[CH:12][CH:11]=1
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Name
|
|
Quantity
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4.7 g
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Type
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reactant
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Smiles
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CN(CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
was hydrogenated at 35 psi overnight
|
Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through a pad of Celite
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Type
|
WASH
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Details
|
The filter cake was washed successively with ethyl acetate and methanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated in vacuo to dryness
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)NC(CCN(C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |